

Comparative Safety Profile of Demethoxyencecalin and Related Benzopyran Compounds

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Compound of Interest						
Compound Name:	Demethoxyencecalin					
Cat. No.:	B101448	Get Quote				

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This guide provides a comparative analysis of the safety profile of **Demethoxyencecalin** and related benzopyran compounds. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in early-stage drug discovery and development. The data presented is based on publicly available safety information and experimental studies.

Executive Summary

Demethoxyencecalin, a member of the benzopyran class of compounds, is classified under the Globally Harmonized System (GHS) as an acute oral toxicant (Category 4), a skin and eye irritant, and a respiratory tract irritant[1]. While specific lethal dose (LD50) values for **Demethoxyencecalin** and its close structural analog, Encecalin, are not readily available in the reviewed literature, data from related benzopyran compounds, such as Precocene I and Precocene II, provide a basis for a preliminary safety assessment. This guide summarizes the available toxicological data, outlines common experimental protocols for safety assessment, and illustrates a key cellular pathway potentially modulated by this class of compounds.

Data Presentation: Safety and Toxicity Profile







The following table summarizes the available safety and toxicity data for **Demethoxyencecalin** and related benzopyran compounds. It is important to note the limited availability of direct comparative data, particularly for Encecalin.



Compound	Chemical Structure	GHS Hazard Classification	Acute Toxicity Data	Genotoxicity
Demethoxyencec	6-acetyl-2,2- dimethyl-2H-1- benzopyran	Acute toxicity, oral (Category 4), H302: Harmful if swallowed. Skin corrosion/irritatio n (Category 2), H315: Causes skin irritation. Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation. Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation[1].	No specific LD50 data available.	No data available.
Encecalin	1-(7-methoxy- 2,2-dimethyl-2H- 1-benzopyran-6- yl)ethanone	No GHS classification found.	No data available.	No data available.



Precocene I	7-methoxy-2,2- dimethyl-2H- chromene	Acute toxicity, oral (Category 4), H302: Harmful if swallowed[2].	LC50 (Spodoptera litura, 3rd instar larvae): 23.2 ppm[3]. Showed low toxicity to earthworms (Eisenia fetida) [3].	No data available.
Precocene II	6,7-dimethoxy- 2,2-dimethyl-2H- chromene	No GHS classification found.	LC50 (Spodoptera littoralis, 4th instar larvae): 128.53 mg/l[4].	Genotoxic in Drosophila wing spot test (somatic mutation and recombination test)[5].

Experimental Protocols

A comprehensive safety assessment of a novel compound involves a battery of in vitro and in vivo tests. Below are detailed methodologies for key experiments relevant to the toxicological profile of **Demethoxyencecalin** and related compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. As cellular metabolic activity is an indicator of cell viability, this assay is widely used to measure the cytotoxic effects of chemical compounds.

Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:



- Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
- Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Demethoxyencecalin) and a vehicle control. Include a positive control (e.g., doxorubicin) and a negative control (untreated cells). Incubate for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
- Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is another common method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells.

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The released LDH activity is measured by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.

Protocol:

• Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).



- Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells. Carefully collect the supernatant without disturbing the cell layer.
- LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt) to each well.
- Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.
- Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.
- Data Analysis: Determine the amount of LDH released by subtracting the background absorbance. Cytotoxicity is expressed as a percentage of the maximum LDH release control (cells treated with a lysis buffer).

Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.

Principle: The test uses several strains of the bacterium Salmonella typhimurium that carry mutations in genes involved in histidine synthesis. These strains are auxotrophic for histidine and cannot grow on a histidine-free medium. A mutagen can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a histidine-free medium.

Protocol:

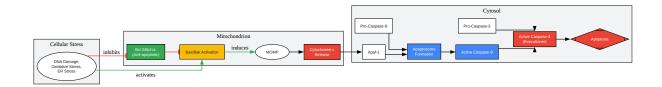
- Bacterial Culture: Grow the Salmonella tester strains overnight in a nutrient broth.
- Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction), which is a liver homogenate that can mimic mammalian metabolism and convert promutagens into active mutagens.
- Exposure: Mix the bacterial culture with the test compound at various concentrations, with or without the S9 fraction, in molten top agar.
- Plating: Pour the mixture onto a minimal glucose agar plate (histidine-deficient medium).



- Incubation: Incubate the plates at 37°C for 48-72 hours.
- Colony Counting: Count the number of revertant colonies on each plate.
- Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase
 in the number of revertant colonies compared to the negative control, and this increase is at
 least twice the background mutation rate.

Mandatory Visualization Intrinsic Apoptosis Signaling Pathway

Several benzopyran and chromene derivatives have been reported to exert anticancer effects, often through the induction of apoptosis. While the specific mechanism for **Demethoxyencecalin** is not yet elucidated, the intrinsic (or mitochondrial) pathway of apoptosis is a common mechanism for natural compounds. This pathway is initiated by intracellular stress signals, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioners of apoptosis.



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Caption: Intrinsic pathway of apoptosis.



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